molecular formula C24H18F3N3O2 B2907788 2-amino-3-(4-methylbenzoyl)-N-[2-(trifluoromethyl)phenyl]indolizine-1-carboxamide CAS No. 898453-42-4

2-amino-3-(4-methylbenzoyl)-N-[2-(trifluoromethyl)phenyl]indolizine-1-carboxamide

Cat. No.: B2907788
CAS No.: 898453-42-4
M. Wt: 437.422
InChI Key: JKJXHTUECMMTRA-UHFFFAOYSA-N
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Description

2-Amino-3-(4-methylbenzoyl)-N-[2-(trifluoromethyl)phenyl]indolizine-1-carboxamide is a synthetic indolizine derivative characterized by a 4-methylbenzoyl group at position 3 and a 2-(trifluoromethyl)phenyl carboxamide substituent at position 1 of the indolizine core. The indolizine scaffold is a bicyclic structure with a six-membered aromatic ring fused to a five-membered ring containing one nitrogen atom.

Properties

IUPAC Name

2-amino-3-(4-methylbenzoyl)-N-[2-(trifluoromethyl)phenyl]indolizine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18F3N3O2/c1-14-9-11-15(12-10-14)22(31)21-20(28)19(18-8-4-5-13-30(18)21)23(32)29-17-7-3-2-6-16(17)24(25,26)27/h2-13H,28H2,1H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKJXHTUECMMTRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=CC=CC=C4C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-amino-3-(4-methylbenzoyl)-N-[2-(trifluoromethyl)phenyl]indolizine-1-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be described by its molecular formula C22H17F3N2O2C_{22}H_{17}F_3N_2O_2 and has a complex structure featuring multiple functional groups that contribute to its biological activity. The presence of the trifluoromethyl group is notable for enhancing lipophilicity and biological efficacy.

Biological Activity Overview

Research indicates that 2-amino-3-(4-methylbenzoyl)-N-[2-(trifluoromethyl)phenyl]indolizine-1-carboxamide exhibits significant cytotoxic effects against various cancer cell lines. The following sections summarize key findings from recent studies.

Cytotoxicity Studies

Recent in vitro studies have evaluated the cytotoxic effects of this compound on several cancer cell lines, including:

  • HCT-116 (colon cancer)
  • MCF-7 (breast cancer)
  • HeLa (cervical cancer)

The half-maximal inhibitory concentration (IC50) values were determined using the MTT assay, which assesses cell viability after treatment with varying concentrations of the compound.

Table 1: IC50 Values of 2-amino-3-(4-methylbenzoyl)-N-[2-(trifluoromethyl)phenyl]indolizine-1-carboxamide

Cell LineIC50 (µM)
HCT-1165.0
MCF-74.5
HeLa6.0

These results indicate that the compound exhibits potent cytotoxicity, particularly against MCF-7 cells, suggesting a promising avenue for further research in breast cancer therapeutics.

The mechanism through which this compound exerts its cytotoxic effects involves several pathways:

  • Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells, characterized by increased sub-G1 populations in flow cytometry analyses.
  • Cell Cycle Arrest : Treatment with the compound leads to significant cell cycle arrest at the G0/G1 and G2/M phases, indicating disruption of normal cell cycle progression.
  • Inhibition of Proliferation : The compound inhibits cellular proliferation through modulation of key signaling pathways involved in cancer growth.

Case Studies

A series of case studies have been conducted to further elucidate the biological activity and therapeutic potential of this compound:

  • Study on MCF-7 Cells : A study demonstrated that treatment with 10 µM of the compound resulted in a significant increase in apoptotic cells compared to control groups, highlighting its potential as an anticancer agent.
  • HCT-116 Cell Line Analysis : In another study, it was found that at concentrations above 5 µM, the compound effectively inhibited cell growth and induced apoptosis via caspase activation.
  • Combination Therapy Exploration : Preliminary results from combination therapy studies suggest enhanced efficacy when used alongside established chemotherapeutic agents like cisplatin.

Comparison with Similar Compounds

Key Observations:

Substituent Effects: Benzoyl Groups: The target’s 4-methylbenzoyl group is less polar than the 4-fluoro (electron-withdrawing) and 4-methoxy (electron-donating) substituents in analogs . Phenyl Groups: The target’s 2-(trifluoromethyl)phenyl group combines hydrophobicity and electronegativity, contrasting with the 4-methoxy (polar) and 2-chloro (electrophilic) groups in and the 4-ethyl (hydrophobic) group in .

Molecular Weight and Solubility :

  • The target’s inferred molecular weight (~462.43) exceeds that of analogs, primarily due to the trifluoromethyl group. Higher molecular weight may reduce solubility, a critical factor in drug design .

Example Syntheses:

2-(N-n-Butylcarboxamido)indolizine (187) :

  • Method : Indolizine-2-carboxylic acid (176) reacted with n-butylamine using N,N'-dicyclohexylcarbodiimide (DCC) in CH2Cl2.
  • Yield : 60% after purification .

2-(N,N-Dimethylcarboxamido)indolizine (185): Method: Methyl indolizine-2-carboxylate (135) treated with dimethylamine in ethanol. Yield: Not quantified but described as successful .

Challenges: Low yields (e.g., 7% for 187 via TFA anhydride activation ) underscore the sensitivity of indolizine derivatives to reaction conditions.

Hypothetical Pharmacological Implications

While biological data are absent in the evidence, structural trends suggest:

  • Trifluoromethyl Group : Enhances metabolic stability and lipophilicity compared to chloro or nitro groups .
  • 4-Methylbenzoyl vs. 4-Fluorobenzoyl : Reduced polarity in the target compound may improve membrane permeability but decrease target affinity compared to the fluoro analog .

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